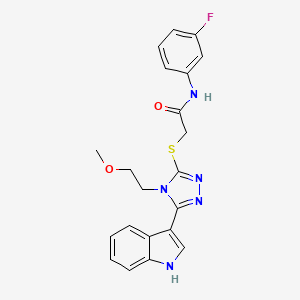
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O2S and its molecular weight is 425.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule that integrates multiple bioactive moieties, particularly an indole and a triazole. Its unique structure suggests potential applications in medicinal chemistry, particularly in oncology and infectious diseases. This article aims to explore the biological activities associated with this compound, drawing from various studies and data sources.
Chemical Structure and Properties
The molecular formula of the compound is C21H19F2N5O2S, with a molecular weight of 443.47 g/mol. The compound features an indole moiety, a triazole ring, and a fluorophenyl group, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 4.36 |
| Compound C | MCF7 (Breast) | 18.76 |
These studies suggest that the presence of the indole and triazole moieties may enhance the compound's ability to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar triazole derivatives have demonstrated notable antifungal activity compared to antibacterial effects. For example:
| Compound | Microbial Target | Activity |
|---|---|---|
| Triazole A | Candida albicans | Strong |
| Triazole B | Staphylococcus aureus | Moderate |
The triazole ring is particularly effective in inhibiting fungal enzymes, making these compounds valuable in treating fungal infections .
The mechanism of action for This compound involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The triazole moiety may inhibit cytochrome P450 enzymes involved in drug metabolism.
- Receptor Modulation : The indole ring can interact with serotonin receptors, influencing neurotransmission and potentially impacting mood disorders.
These interactions can trigger cascades of biochemical events leading to the observed therapeutic effects .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on Triazole Derivatives : A series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. One derivative showed an IC50 value significantly lower than standard treatments .
- Antifungal Activity Evaluation : Research comparing various triazole derivatives indicated that certain modifications enhanced antifungal activity against resistant strains of Candida species .
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c1-29-10-9-27-20(17-12-23-18-8-3-2-7-16(17)18)25-26-21(27)30-13-19(28)24-15-6-4-5-14(22)11-15/h2-8,11-12,23H,9-10,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDDCFAGXPJQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














